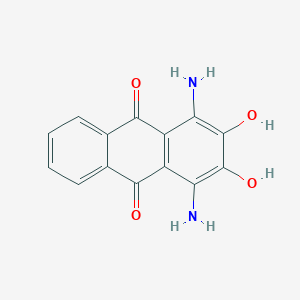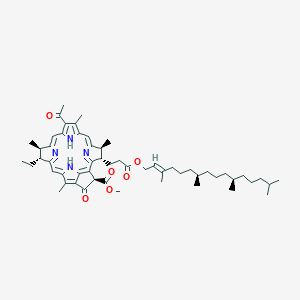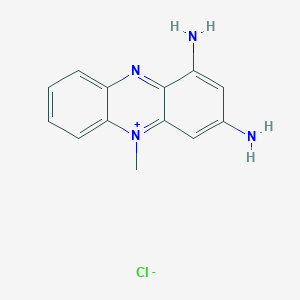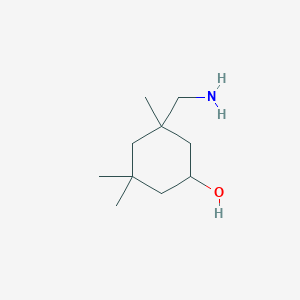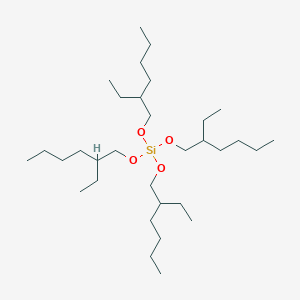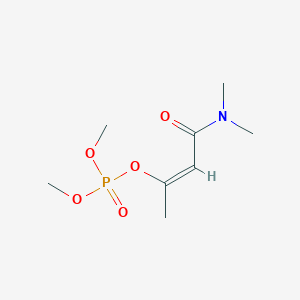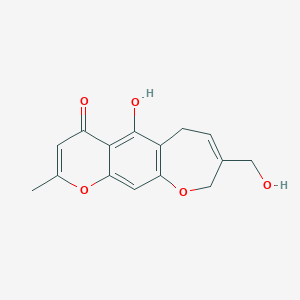![molecular formula C14H13N3 B092592 N,N-Dimethylbenzo[c]cinnolin-1-amine CAS No. 16371-75-8](/img/structure/B92592.png)
N,N-Dimethylbenzo[c]cinnolin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylbenzo[c]cinnolin-1-amine, also known as DMBCA, is a chemical compound that belongs to the class of cinnolines. It has been found to possess several biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Mecanismo De Acción
The exact mechanism of action of N,N-Dimethylbenzo[c]cinnolin-1-amine is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in cells. N,N-Dimethylbenzo[c]cinnolin-1-amine has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. N,N-Dimethylbenzo[c]cinnolin-1-amine has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Efectos Bioquímicos Y Fisiológicos
N,N-Dimethylbenzo[c]cinnolin-1-amine has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that play a crucial role in programmed cell death. N,N-Dimethylbenzo[c]cinnolin-1-amine has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. In addition, N,N-Dimethylbenzo[c]cinnolin-1-amine has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells and contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N,N-Dimethylbenzo[c]cinnolin-1-amine is its broad-spectrum biological activity, which makes it a promising candidate for the development of novel therapeutics. However, N,N-Dimethylbenzo[c]cinnolin-1-amine is a relatively complex molecule, which may pose challenges in terms of synthesis and purification. Additionally, further studies are needed to fully elucidate the mechanism of action of N,N-Dimethylbenzo[c]cinnolin-1-amine and its potential side effects.
Direcciones Futuras
There are several future directions for the study of N,N-Dimethylbenzo[c]cinnolin-1-amine. One area of research could focus on the development of novel N,N-Dimethylbenzo[c]cinnolin-1-amine derivatives with improved pharmacological properties. Another area of research could be to investigate the potential use of N,N-Dimethylbenzo[c]cinnolin-1-amine as a chemopreventive agent, which could help to prevent the development of cancer in high-risk individuals. Additionally, further studies are needed to determine the safety and efficacy of N,N-Dimethylbenzo[c]cinnolin-1-amine in humans, which could pave the way for its clinical use in the treatment of various diseases.
Métodos De Síntesis
N,N-Dimethylbenzo[c]cinnolin-1-amine can be synthesized by the condensation of 2-aminobenzo[c]cinnoline with dimethylformamide dimethyl acetal. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, at an elevated temperature. The product is then isolated and purified by recrystallization.
Aplicaciones Científicas De Investigación
N,N-Dimethylbenzo[c]cinnolin-1-amine has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N,N-Dimethylbenzo[c]cinnolin-1-amine has also been shown to possess anticancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, N,N-Dimethylbenzo[c]cinnolin-1-amine has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
Propiedades
Número CAS |
16371-75-8 |
|---|---|
Nombre del producto |
N,N-Dimethylbenzo[c]cinnolin-1-amine |
Fórmula molecular |
C14H13N3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
N,N-dimethylbenzo[c]cinnolin-1-amine |
InChI |
InChI=1S/C14H13N3/c1-17(2)13-9-5-8-12-14(13)10-6-3-4-7-11(10)15-16-12/h3-9H,1-2H3 |
Clave InChI |
OGPNVJKNTAANSA-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C3=CC=CC=C3N=N2 |
SMILES canónico |
CN(C)C1=CC=CC2=C1C3=CC=CC=C3N=N2 |
Sinónimos |
1-(Dimethylamino)benzo[c]cinnoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



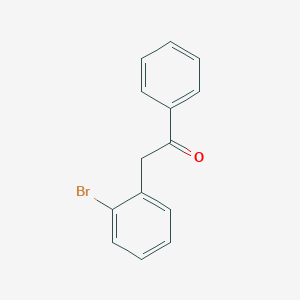
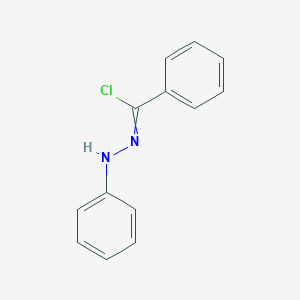
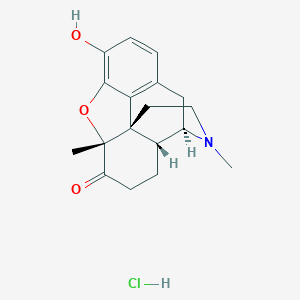
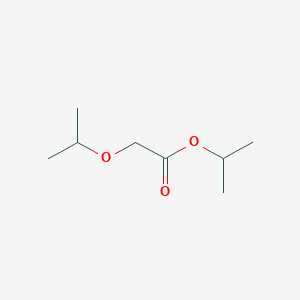
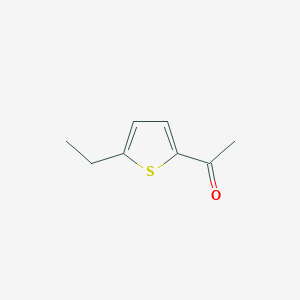
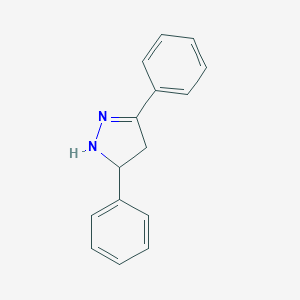
![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)
